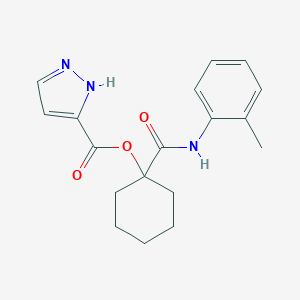![molecular formula C23H23ClN2O2 B242358 1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide, commonly known as CPP-ACP, is a bioactive molecule that has been extensively studied for its potential therapeutic applications. CPP-ACP is a derivative of the milk protein casein, and it has been shown to have unique properties that make it an attractive candidate for a variety of scientific research applications.
Mechanism of Action
CPP-ACP works by binding to calcium and phosphate ions in the body, which helps to promote the remineralization of teeth and bones. Additionally, CPP-ACP has been shown to have anti-cancer properties, which may be attributed to its ability to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CPP-ACP has a number of biochemical and physiological effects on the body, including promoting the remineralization of teeth and bones, inhibiting the growth and proliferation of cancer cells, and reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP-ACP in scientific research is its unique properties, which make it an attractive candidate for a variety of applications. However, there are also some limitations to using CPP-ACP, including its high cost and limited availability.
Future Directions
There are a number of future directions for research on CPP-ACP, including exploring its potential therapeutic applications in other areas of medicine, developing new synthesis methods to improve its availability and reduce its cost, and investigating its potential use as a drug delivery vehicle for other bioactive molecules.
In conclusion, CPP-ACP is a bioactive molecule that has shown great promise for a variety of scientific research applications. While there are still many questions to be answered about its mechanism of action and potential therapeutic applications, the research conducted so far suggests that CPP-ACP may be a valuable tool for advancing our understanding of a variety of health-related issues.
Synthesis Methods
CPP-ACP can be synthesized using a variety of methods, including chemical synthesis and enzymatic hydrolysis. One common method involves the use of a protease enzyme to cleave the casein molecule, followed by purification and chemical modification to produce the final product.
Scientific Research Applications
CPP-ACP has been studied extensively for its potential therapeutic applications in a variety of scientific research fields. Some of the most promising areas of research include dental health, bone health, and cancer treatment.
Properties
Molecular Formula |
C23H23ClN2O2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]azetidine-2-carboxamide |
InChI |
InChI=1S/C23H23ClN2O2/c24-18-10-12-20(13-11-18)26-21(27)16-23(26,15-14-17-6-2-1-3-7-17)22(28)25-19-8-4-5-9-19/h1-3,6-7,10-15,19H,4-5,8-9,16H2,(H,25,28)/b15-14+ |
InChI Key |
QIWUOSOCFHHRAL-CCEZHUSRSA-N |
Isomeric SMILES |
C1CCC(C1)NC(=O)C2(CC(=O)N2C3=CC=C(C=C3)Cl)/C=C/C4=CC=CC=C4 |
SMILES |
C1CCC(C1)NC(=O)C2(CC(=O)N2C3=CC=C(C=C3)Cl)C=CC4=CC=CC=C4 |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CC(=O)N2C3=CC=C(C=C3)Cl)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)
![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
